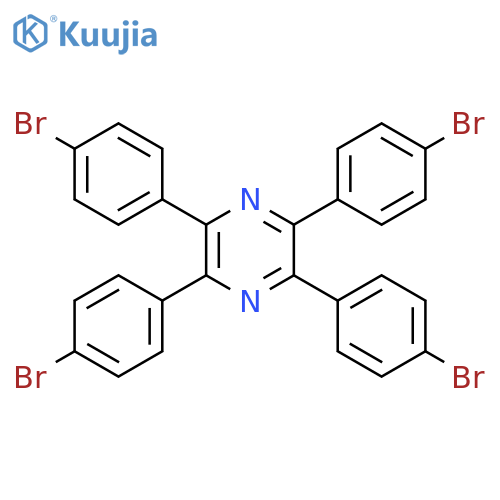Cas no 52889-50-6 (2,3,5,6-Tetrakis(4-bromophenyl)pyrazine)

52889-50-6 structure
商品名:2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromophenyl)-3,5,6-triphenylpyrazine
- Tetrakis(4-bromophenyl)pyrazine
- 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
- J3.612.248J
- CS-0182961
- BS-46492
- 52889-50-6
-
- インチ: 1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H
- InChIKey: GYJBLGCTJJHWIL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2)Br)=NC(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)N=1
計算された属性
- せいみつぶんしりょう: 699.80060g/mol
- どういたいしつりょう: 695.80470g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.2
- トポロジー分子極性表面積: 25.8
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253631-1g |
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine |
52889-50-6 | 98% | 1g |
¥6303.00 | 2024-05-10 | |
| Ambeed | A1271724-250mg |
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine |
52889-50-6 | 98% | 250mg |
$224.00 | 2022-04-01 | |
| Ambeed | A1271724-100mg |
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine |
52889-50-6 | 98% | 100mg |
$121.00 | 2022-04-01 | |
| Ambeed | A1271724-1g |
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine |
52889-50-6 | 98% | 1g |
$581.0 | 2024-04-18 | |
| eNovation Chemicals LLC | Y1215498-1g |
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine |
52889-50-6 | 95% | 1g |
$800 | 2024-06-03 |
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
52889-50-6 (2,3,5,6-Tetrakis(4-bromophenyl)pyrazine) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:52889-50-6)2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

清らかである:99%
はかる:1g
価格 ($):523.0